

Application Note: Strategic Coupling of 1H-Pyrazole to Oxazepane Scaffolds

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

CAS No.: 1256643-06-7

Cat. No.: B578584

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Executive Summary & Strategic Value

The coupling of 1H-pyrazole and oxazepane scaffolds represents a high-value transformation in modern drug discovery. The oxazepane ring acts as a conformationally restricted morpholine surrogate, often improving metabolic stability and water solubility, while the pyrazole moiety serves as a privileged pharmacophore for kinase inhibition and GPCR modulation.

However, this coupling presents distinct synthetic challenges:

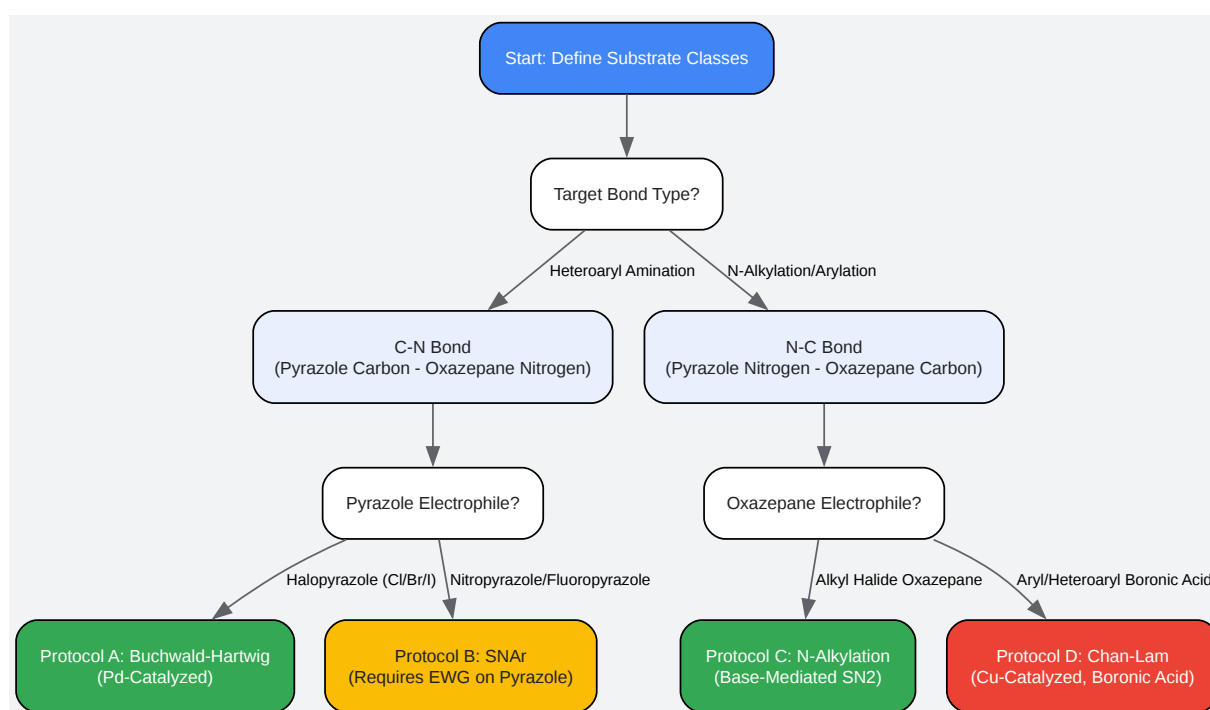
- **Regioselectivity:** The amphoteric nature of 1H-pyrazole (N1 vs. N2 tautomerism) requires precise control during N-functionalization.
- **Steric Bulk:** The 7-membered oxazepane ring is more sterically demanding than 5- or 6-membered analogs (pyrrolidine/piperidine), often retarding oxidative addition or reductive elimination in catalytic cycles.

This guide details two primary workflows: Buchwald-Hartwig Cross-Coupling (connecting the oxazepane nitrogen to the pyrazole carbon) and Chan-Lam / N-Alkylation (connecting the

pyrazole nitrogen to the oxazepane skeleton).

Strategic Decision Framework

Before selecting a protocol, the electronic and steric properties of the substrates must be analyzed. Use the following decision tree to select the optimal methodology.



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Figure 1: Strategic Decision Tree for selecting the coupling methodology based on substrate availability and desired linkage.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling the secondary amine of oxazepane to a 4-bromo-1H-pyrazole (or similar halo-pyrazole). Mechanism: Pd(0)/Pd(II) catalytic cycle.^[1] The rate-determining step is frequently the reductive elimination due to the flexibility and steric bulk of the oxazepane ring.

Critical Reagent Selection

- Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
- Ligand: BrettPhos or RuPhos.
 - Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands promote the reductive elimination of bulky amines like oxazepane. RuPhos is particularly effective for secondary amines.
- Base: NaOtBu (Sodium tert-butoxide) or LHMDS.
 - Note: Strong bases are required to deprotonate the amine-palladium complex. If the substrate contains base-sensitive esters, switch to Cs₂CO₃.

Step-by-Step Methodology

Scale: 1.0 mmol (Standardized)

- Preparation:
 - Dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.
 - Add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv, 1.0 mmol). Note: The pyrazole NH usually requires protection (Trityl, SEM, or THP) to prevent catalyst poisoning.
 - Add Oxazepane (1.2 equiv, 1.2 mmol).
 - Add NaOtBu (1.4 equiv, 1.4 mmol).
 - Add BrettPhos (0.04 equiv, 4 mol%) and Pd(OAc)₂ (0.02 equiv, 2 mol%). Alternatively, use the precatalyst BrettPhos Pd G3.
- Solvent Addition:

- Add anhydrous 1,4-Dioxane or Toluene (5 mL, 0.2 M concentration).
- Sparging: Bubble Nitrogen through the solvent for 5 minutes to remove dissolved oxygen.
- Reaction:
 - Thermal: Heat to 100°C for 12–18 hours.
 - Microwave (Recommended): Heat to 120°C for 30–60 minutes.
- Workup:
 - Cool to room temperature.
 - Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.
 - Concentrate in vacuo.
- Deprotection (If Trityl used):
 - Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the Trityl group.
 - Neutralize and purify via flash chromatography (DCM/MeOH gradient).

Optimization Table (Ligand Screening)

Data simulated based on typical reactivity profiles for 7-membered rings.

Entry	Ligand	Base	Solvent	Temp (°C)	Yield (%)	Notes
1	PPh ₃	NaOtBu	Toluene	100	<10	Ligand too small/unreactive
2	BINAP	NaOtBu	Toluene	110	45	Moderate conversion
3	XPhos	NaOtBu	Dioxane	100	68	Good, but slow
4	RuPhos	NaOtBu	Dioxane	100	88	Optimal for secondary amines
5	BrettPhos	Cs ₂ CO ₃	t-Amyl	110	72	Best for base-sensitive substrates

Protocol B: Regioselective N-Alkylation

Objective: Coupling the 1H-pyrazole Nitrogen to an Oxazepane-Electrophile. Challenge: 1H-pyrazoles have two nucleophilic nitrogens (N1 and N2). If the pyrazole is asymmetric (e.g., 3-methyl-1H-pyrazole), alkylation produces a mixture of isomers.

Regiochemistry Control[2][3]

- Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1) if bulky groups are at C3.
- Electronic Control: Electron-withdrawing groups (EWG) at C3/C5 increase the acidity of the NH, often favoring N1 alkylation under thermodynamic control.

Step-by-Step Methodology (Base-Mediated)

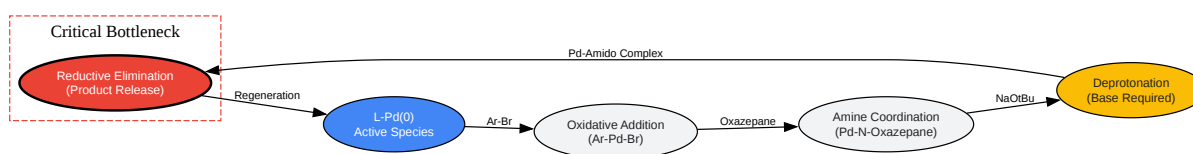
Substrates: 3-substituted-1H-pyrazole + N-Boc-4-mesyloxy-oxazepane.

- Activation:

- Dissolve 3-substituted-1H-pyrazole (1.0 equiv) in anhydrous DMF or Acetonitrile.
- Add Cs₂CO₃ (2.0 equiv). Stir at RT for 30 mins to generate the pyrazolate anion.
- Coupling:
 - Add N-Boc-4-(methanesulfonyloxy)oxazepane (1.1 equiv).
 - Heat to 60–80°C for 4–8 hours.
- Purification & Isomer Separation:
 - Dilute with water, extract with EtOAc.
 - Critical Step: Regioisomers (N1 vs N2) usually have distinct R_f values. Separate via silica gel chromatography.[2][3]
 - Identification: Use NOESY NMR.[4] The N1-alkyl isomer will show NOE correlations between the alkyl group and the proton/group at C5. The N2-alkyl isomer will show NOE with the group at C3.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting low yields. The diagram below highlights the reductive elimination bottleneck common with 7-membered rings.



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Figure 2: The Buchwald-Hartwig Catalytic Cycle. The Reductive Elimination step (highlighted in red) is often the rate-limiting step for sterically encumbered amines like oxazepane,

necessitating bulky ligands like RuPhos.

Troubleshooting Guide

Problem	Root Cause	Solution
Low Conversion	Catalyst poisoning by Pyrazole N	Protect Pyrazole NH (Trityl/THP) or increase catalyst loading to 5-10 mol%.
Dehalogenation	-Hydride elimination	Switch solvent to Toluene; avoid isopropanol. Use ligands that enforce reductive elimination (BrettPhos).
Regioisomer Mix	Tautomerism during alkylation	Switch to Chan-Lam coupling (Cu(OAc) ₂ , Boronic Acid) which often proceeds at RT and can be more selective.
No Reaction	Oxazepane sterics	Increase temperature to 120°C (Microwave). Switch to Pd-PEPPSI-IPr catalyst.

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